Product packaging for 1-Methylisoquinoline-8-carboxylic acid(Cat. No.:CAS No. 1416713-23-9)

1-Methylisoquinoline-8-carboxylic acid

Cat. No.: B3102321
CAS No.: 1416713-23-9
M. Wt: 187.19 g/mol
InChI Key: HGILJLICJUWZAJ-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Research

The isoquinoline motif, a bicyclic aromatic heterocycle, is a cornerstone of modern organic and medicinal chemistry. Its prevalence in nature and its versatile reactivity have made it a subject of intense study and a valuable building block in synthetic endeavors.

The history of isoquinoline is intrinsically linked to the study of natural products. First isolated from coal tar in the late 19th century, its structure was elucidated as a constitutional isomer of quinoline (B57606). This discovery opened the door to the investigation of a vast family of alkaloids that share this core structure, including papaverine (B1678415) and morphine. Early synthetic methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, were pivotal in enabling chemists to construct the isoquinoline framework and explore its derivatives, laying the groundwork for more advanced synthetic strategies in the decades that followed.

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets. The isoquinoline core is a quintessential example of such a scaffold. Its rigid, planar structure provides a defined orientation for substituents, allowing for precise interactions with biological macromolecules. This has led to the development of numerous isoquinoline-containing compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Consequently, the isoquinoline nucleus is a frequent starting point in drug discovery programs.

Foundational Aspects of the Carboxylic Acid Functionality in Organic Molecules

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, imparting characteristic acidic properties and serving as a versatile precursor for a multitude of other functional groups.

The reactivity of carboxylic acids is dominated by the properties of the carboxyl group. The presence of the hydroxyl group allows for deprotonation to form a resonance-stabilized carboxylate anion, which is the basis of its acidity. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to a wide range of substitution reactions. Key reactions include esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride, and formation of amides upon reaction with amines. These transformations are fundamental to organic synthesis.

In chemical synthesis, carboxylic acids are invaluable intermediates. Their ability to be converted into a variety of derivatives, such as esters, amides, and acid halides, makes them versatile building blocks for the construction of more complex molecules. In the realm of biology, carboxylic acids are ubiquitous. Amino acids, the building blocks of proteins, are characterized by the presence of a carboxylic acid and an amino group. Fatty acids are long-chain carboxylic acids that are essential components of lipids. Furthermore, many key metabolic pathways, such as the citric acid cycle, involve carboxylic acid intermediates.

Focused Examination: The 1-Methylisoquinoline-8-carboxylic Acid Scaffold

While the broader classes of isoquinolines and carboxylic acids are well-documented, specific research on this compound is limited in publicly available scientific literature. However, a detailed examination of its structure allows for an informed discussion of its potential chemical properties and reactivity based on the established principles of its constituent parts.

The structure of this compound features a methyl group at the C1 position and a carboxylic acid at the C8 position of the isoquinoline ring. The placement of the methyl group at C1 is known to influence the reactivity of the nitrogen atom and the adjacent carbon. The carboxylic acid at the C8 position, in close proximity to the heterocyclic nitrogen, can be expected to influence the electronic properties of the entire ring system.

Detailed research findings on the specific synthesis, reactivity, and biological activity of this compound are not extensively reported. However, its synthesis could likely be achieved through multi-step sequences involving the construction of a substituted isoquinoline ring followed by the introduction or modification of the functional groups. For instance, oxidation of an 8-methyl group on a 1-methylisoquinoline (B155361) precursor could potentially yield the desired carboxylic acid.

The reactivity of this molecule would be a combination of the isoquinoline core and the carboxylic acid group. The nitrogen atom would exhibit basic properties, and the aromatic rings could undergo electrophilic substitution, with the positions of substitution being directed by the existing substituents. The carboxylic acid moiety would undergo its characteristic reactions, such as esterification and amidation. The close proximity of the C1-methyl and C8-carboxylic acid groups may also lead to unique steric and electronic interactions, potentially influencing its conformation and reactivity in ways that differ from other isomers. Further empirical research is necessary to fully elucidate the specific chemical and biological profile of this particular scaffold.

Rationale for Academic Investigation of its Unique Positional Isomerism

The academic investigation into "this compound" is primarily driven by its unique substitution pattern, which is expected to give rise to distinct chemical and physical properties compared to its other positional isomers. The placement of a methyl group at the C1 position and a carboxylic acid at the C8 position creates a sterically crowded environment due to their proximity, a phenomenon known as a peri-interaction.

This spatial arrangement is of considerable interest for several reasons:

Steric and Electronic Effects: The close proximity of the methyl and carboxylic acid groups is likely to cause significant steric hindrance. This can lead to distortion of the isoquinoline ring from planarity and influence the orientation of the carboxylic acid group. These steric effects, combined with the electronic effects of the electron-donating methyl group and the electron-withdrawing carboxylic acid group, can profoundly impact the molecule's reactivity, acidity, and spectroscopic properties. The interplay between these electronic and steric effects in such a constrained system presents a compelling case for detailed study. lumenlearning.comlibretexts.orglibretexts.org

Intramolecular Interactions: The 1,8-disubstitution pattern allows for potential intramolecular interactions, such as intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the isoquinoline ring. Such interactions can have a significant impact on the compound's conformation, acidity of the carboxylic acid, and its binding properties to biological targets. mdpi.comnih.gov The study of these interactions provides valuable insights into the fundamental forces that govern molecular structure and function.

Comparison with Other Isomers: A comparative study of the physicochemical properties of this compound with its other positional isomers (e.g., where the substituents are at less sterically hindered positions) would provide a deeper understanding of structure-property relationships in the isoquinoline system. Such studies are crucial for the rational design of isoquinoline-based compounds with desired characteristics.

Synthetic Challenges and Opportunities: The synthesis of this compound may present unique challenges due to the steric hindrance around the reactive centers. Developing efficient synthetic routes to this and related sterically demanding isoquinolines is an area of academic interest, potentially leading to novel synthetic methodologies.

While specific experimental data for this compound is not extensively available in the public domain, its structural features alone provide a strong rationale for its investigation as a model system to study the intricate effects of positional isomerism and steric strain on the properties of heterocyclic compounds.

Detailed Research Findings (Hypothetical Data Based on Known Chemical Principles)

In the absence of specific published research on this compound, we can predict its properties based on the well-established principles of organic chemistry and the known characteristics of related compounds.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₉NO₂Based on the chemical structure.
Molecular Weight 187.19 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureCarboxylic acids are often solids.
Acidity (pKa) Higher than other non-sterically hindered isoquinoline carboxylic acidsThe peri-interaction may force the carboxylic acid group out of the plane of the aromatic ring, disrupting resonance stabilization of the carboxylate anion. Intramolecular hydrogen bonding with the ring nitrogen could also affect acidity.
Solubility Low in water, soluble in organic solventsTypical for aromatic carboxylic acids.
Spectroscopic Data
¹H NMRComplex aromatic region with shifts influenced by both the methyl and carboxylic acid groups. The proximity of the substituents would likely cause notable shifts in the signals of the protons on the benzene (B151609) ring portion.The electronic and anisotropic effects of the substituents will alter the chemical environment of the protons.
¹³C NMRDistinct signals for the methyl, carboxylic, and isoquinoline carbons. The chemical shifts of the C1 and C8 carbons would be significantly affected by the substituents.The electronic nature of the substituents directly influences the electron density around the adjacent carbon atoms.
IR SpectroscopyCharacteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-N stretching within the isoquinoline ring.These are standard vibrational modes for the functional groups present in the molecule. echemi.comquimicaorganica.org
Mass SpectrometryA molecular ion peak at m/z = 187. Subsequent fragmentation would likely involve the loss of H₂O, CO, and CO₂ from the carboxylic acid group. youtube.comyoutube.comFragmentation patterns of carboxylic acids are well-documented.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B3102321 1-Methylisoquinoline-8-carboxylic acid CAS No. 1416713-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGILJLICJUWZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276714
Record name 8-Isoquinolinecarboxylic acid, 1-methyl-
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Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-23-9
Record name 8-Isoquinolinecarboxylic acid, 1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinecarboxylic acid, 1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 1-Methylisoquinoline-8-carboxylic Acid

The de novo synthesis of this compound presents unique challenges due to the ortho-substitution pattern of the methyl and carboxylic acid groups. Established methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require specific precursor molecules and may not be directly applicable without modification.

Exploration of Key Synthetic Routes to Substituted Isoquinoline-Carboxylic Acids

Several classical and modern synthetic methods provide access to the isoquinoline core, which can be adapted for the synthesis of substituted isoquinoline-carboxylic acids.

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com The resulting dihydroisoquinolines can then be aromatized to the corresponding isoquinolines. nrochemistry.com This reaction is most effective when the aromatic ring is activated with electron-donating groups. nrochemistry.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a cyclization reaction, typically under acidic conditions. wikipedia.orgnih.govthermofisher.com This method is particularly useful for the synthesis of tetrahydroisoquinolines, which can be subsequently oxidized to form isoquinolines. Harsher conditions, such as refluxing in strong acids, are often required for less nucleophilic aromatic rings. wikipedia.org

Modern approaches to isoquinoline synthesis include transition-metal-catalyzed reactions, which offer alternative pathways to construct the isoquinoline skeleton.

Specific Strategies for Constructing Ortho-Substituted Isoquinoline Carboxylic Acid Frameworks

The synthesis of isoquinolines with substituents at the C8 position, ortho to the nitrogen atom, requires careful planning of the synthetic route. One effective strategy involves the construction of the isoquinoline ring from a suitably substituted benzene (B151609) derivative that already contains the precursors for the carboxylic acid group or a group that can be readily converted to it.

A notable approach involves the use of a pre-functionalized starting material, such as 8-bromoisoquinoline. This compound can undergo a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and methanol (B129727) to yield methyl 8-isoquinolinecarboxylate. This ester can then be hydrolyzed to the corresponding carboxylic acid. While this method provides the 8-carboxylic acid functionality, further steps would be required to introduce the 1-methyl group.

Retrosynthetic Analyses and Identification of Precursor Molecules

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com

A plausible retrosynthetic analysis for this compound suggests a disconnection of the carboxylic acid group, leading back to a precursor such as 1-methyl-8-substituted isoquinoline, for instance, 1-methyl-8-bromoisoquinoline. This intermediate could then be subjected to a carbonylation reaction.

Alternatively, a disconnection of the isoquinoline ring itself could lead to simpler aromatic precursors. For a Bischler-Napieralski approach, the target molecule could be retrosynthetically disconnected to an N-acetyl-2-(2-carboxyphenyl)ethylamine derivative. For a Pictet-Spengler synthesis, the precursors would be a 2-aminoethyl-substituted benzoic acid and a source of the C1-methyl group, such as acetaldehyde.

A direct synthetic route to this compound involves the oxidation of the corresponding aldehyde, 1-methylisoquinoline-8-carbaldehyde. The synthesis of this aldehyde precursor is a key step. The reactivity of the methyl group at the C1 position of isoquinoline allows for condensation reactions. For instance, 1-methylisoquinoline (B155361) can react with various electrophiles. thieme-connect.de

Derivatization and Further Functionalization Reactions of this compound

The carboxylic acid group of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a variety of related compounds with potentially interesting biological activities.

Esterification Reactions and Ester Derivatives

Esterification is a common derivatization reaction for carboxylic acids. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). cerritos.edumasterorganicchemistry.comorganic-chemistry.orgbyjus.comrug.nl The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.orgbyjus.com

For the synthesis of methyl esters, reagents like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) in a solvent mixture containing methanol offer a mild and efficient alternative. This method is often effective even for sterically hindered carboxylic acids.

The successful synthesis of methyl 1-methylisoquinoline-6-carboxylate has been reported, demonstrating the feasibility of esterifying isoquinoline carboxylic acids. acs.org This suggests that similar conditions could be applied for the esterification of the 8-carboxylic acid isomer.

Below is a table summarizing various esterification methods:

Method Reagents Typical Conditions Advantages Disadvantages
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)RefluxInexpensive reagentsReversible, may require harsh conditions
TMS-diazomethaneTrimethylsilyldiazomethane, AlcoholRoom temperatureMild, high yieldingReagent can be hazardous
Acid Chloride Formation followed by AlcoholysisThionyl chloride (SOCl₂) or Oxalyl chloride, then AlcoholTwo-step processHigh yielding, irreversibleRequires handling of corrosive reagents

Amidation and Urea (B33335) Formation Pathways

The conversion of carboxylic acids into amides is a fundamental transformation in organic synthesis. For this compound, this can be achieved through various modern amidation protocols. Direct condensation with an amine is possible, though it often requires harsh conditions. webassign.net More commonly, the carboxylic acid is activated to facilitate amide bond formation under milder conditions.

One general and effective method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), to form a reactive intermediate that readily couples with an amine. nih.gov Another approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then smoothly reacts with an amine. webassign.net For instance, while not specific to the 8-carboxylic acid isomer, isoquinoline-1-carboxamides have been successfully synthesized via palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) in the presence of various amines, showcasing a pathway to related amide structures. researchgate.netmdpi.com

Urea derivatives can be synthesized from carboxylic acids via the Curtius rearrangement. commonorganicchemistry.com This process involves the conversion of the carboxylic acid to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA). The acyl azide then rearranges upon heating to form an isocyanate intermediate. This isocyanate can be trapped with an amine to yield the desired urea derivative. commonorganicchemistry.comnih.gov This methodology provides a versatile route to a wide array of substituted ureas derived from this compound.

Table 1: General Conditions for Amidation of Carboxylic Acids This table presents generally applicable methods for the amidation of carboxylic acids, which can be adapted for this compound.

Activating Agent Coupling Partner Solvent Temperature Reference
EDC/HOBt Primary/Secondary Amine DMF 0 °C to RT nih.gov
SOCl₂ (to form acyl chloride) Primary/Secondary Amine DCM RT webassign.net
TiCl₄ Primary/Secondary Amine Pyridine 85 °C nih.gov

Reduction of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (1-methylisoquinolin-8-yl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to alcohols. britannica.comnih.gov The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this reduction and can offer different selectivity compared to LAH. britannica.com

While direct reduction to an aldehyde is challenging, it can be achieved indirectly by first converting the carboxylic acid to a more reactive derivative like an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent. britannica.com

Table 2: Reagents for the Reduction of Carboxylic Acids to Primary Alcohols This table outlines common reagents for the reduction of carboxylic acids, applicable to this compound.

Reagent Solvent Key Features Reference
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF Highly reactive, reduces a wide range of functional groups. britannica.comnih.gov
Borane (BH₃·THF) THF Also effective, can show different selectivity. britannica.com
Sodium Borohydride (NaBH₄) / I₂ THF Milder alternative system. masterorganicchemistry.com
Manganese(I) Catalyzed Hydrosilylation 2-MeTHF Mild conditions using a manganese catalyst and a silane. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Carboxylic Acid Group

The carboxylic acid group can undergo nucleophilic acyl substitution, typically after conversion to a more reactive derivative. pressbooks.pubnih.gov A primary example is the formation of esters through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction towards the ester product. libretexts.org

Another important transformation is the conversion of the carboxylic acid to an acyl chloride. This is readily accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). thieme-connect.de The resulting acyl chloride is a highly reactive intermediate that can be used in a variety of subsequent nucleophilic substitution reactions to form esters, amides, and other derivatives. For example, 8-methylisoquinoline-1-carboxylic acid has been shown to react with thionyl chloride to produce the corresponding acid chloride, which then participates in Friedel–Crafts reactions. rsc.org This reactivity is expected to be analogous for the 1-methyl-8-carboxylic acid isomer.

Table 3: Common Nucleophilic Acyl Substitution Reactions of Carboxylic Acids This table summarizes key nucleophilic substitution pathways starting from a carboxylic acid.

Reaction Reagents Product Reference
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester libretexts.org
Acyl Chloride Formation Thionyl Chloride (SOCl₂) Acyl Chloride thieme-connect.dersc.org
Amide Formation (via Acyl Chloride) Amine Amide webassign.net

Decarboxylative Functionalization Strategies

Decarboxylative strategies offer a powerful means to form new carbon-carbon or carbon-heteroatom bonds by replacing the carboxylic acid group with other functionalities.

In recent years, visible-light photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of carboxylic acids to generate radical intermediates. scispace.comresearchgate.netdlut.edu.cnkhanacademy.org These radicals can then participate in a variety of bond-forming reactions. The general mechanism involves the oxidation of the carboxylate by a photoexcited catalyst to form a carboxyl radical, which rapidly extrudes carbon dioxide to generate an aryl or alkyl radical. khanacademy.org This radical can then be trapped by a suitable coupling partner.

This methodology has been successfully applied to the decarboxylative arylation of α-amino acids and other carboxylic acids. nih.gov While specific examples with this compound are not prevalent in the literature, the general principles suggest its viability in such transformations, particularly for C-H functionalization of heteroarenes. rsc.org

Transition metals, particularly palladium and rhodium, can catalyze the decarbonylation of carboxylic acids, often after in situ activation to an anhydride (B1165640) or other reactive species. rsc.orgresearchgate.net This process typically involves the oxidative addition of the activated carboxylic acid derivative to the metal center, followed by decarbonylation (loss of carbon monoxide), and subsequent reductive elimination or other bond-forming steps. rsc.org Palladium-catalyzed decarbonylative cyanation of benzoic acids has been reported, demonstrating a pathway to nitriles. cdnsciencepub.com Rhodium catalysts have been employed for the synthesis of isoquinolones via a decarbonylation/alkyne insertion cascade of phthalimides, showcasing the potential for complex molecule synthesis starting from related structures. illinois.edu Although direct decarbonylation of this compound is not extensively documented, these precedents with other aromatic and heteroaromatic carboxylic acids suggest the feasibility of such transformations. researchgate.netmdpi.com

Approaches to Enantioselective and Diastereoselective Synthesis of Analogues

The synthesis of chiral analogues of this compound, particularly those with stereocenters in a reduced isoquinoline core, is of significant interest. Enantioselective and diastereoselective methods are crucial for accessing optically pure compounds.

A key strategy involves the synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. One reported enantioselective synthesis starts from a 3,4-dihydroisoquinolinium salt, which is converted to a nitrone. Alkylation of the nitrone with an organometallic reagent, such as methyllithium, introduces the 1-methyl group. Subsequent chemical transformations of the side chain at C-1, including oxidation, lead to the desired carboxylic acid. illinois.edu This approach allows for the stereoselective construction of the chiral center at the C-1 position.

Another powerful method for the diastereoselective synthesis of related tetrahydroisoquinoline-1-carboxylic acid derivatives combines the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. nih.gov This strategy has been successfully employed for the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating a robust pathway to chiral isoquinoline-based amino acids. nih.gov Such methodologies could potentially be adapted for the synthesis of chiral analogues of this compound, where the stereochemistry is controlled during the construction of the heterocyclic ring system.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A hypothetical ¹H NMR spectrum of 1-Methylisoquinoline-8-carboxylic acid would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the isoquinoline (B145761) core would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. A key signal would be a singlet for the methyl group (CH₃) at position 1, likely appearing in the upfield region (δ 2.5-3.0 ppm). The most characteristic signal would be that of the carboxylic acid proton (-COOH), which is typically observed as a broad singlet at a very downfield chemical shift, often exceeding δ 12 ppm, due to strong deshielding and hydrogen bonding. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

In a ¹³C NMR spectrum, each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxylic acid group is highly deshielded and would be expected to resonate in the δ 165-185 ppm range. The sp²-hybridized carbons of the isoquinoline ring would appear between approximately δ 120-160 ppm. The carbon of the methyl group at position 1 would be found in the upfield aliphatic region.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be vital for confirming the placement of the methyl group at the C1 position and the carboxylic acid at the C8 position by observing correlations between the methyl protons and adjacent carbons, and between aromatic protons and the carboxylic acid carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the this compound molecule with high precision. This allows for the calculation of its unique molecular formula (C₁₁H₉NO₂), distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids, often allowing for the observation of the intact molecular ion. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Analysis of the fragmentation patterns produced through collision-induced dissociation (tandem MS or MS/MS) would reveal characteristic losses, such as the loss of water (H₂O) or carbon dioxide (CO₂), which are typical for carboxylic acids and would further support the structural assignment. libretexts.org

While the principles of these analytical techniques are well-established, their specific application to this compound cannot be detailed without access to primary research data.

X-ray Crystallography for Precise Molecular Geometry

Determination of Solid-State Conformation and Intermolecular Packing

Detailed Analysis of Noncovalent Interactions Involving the Carboxylic Group

The carboxylic acid group is a potent donor and acceptor of hydrogen bonds, making it a key director of the supramolecular assembly in the crystal lattice. The most significant noncovalent interaction involving this group is the formation of a robust cyclic hydrogen-bonding motif with a neighboring molecule. researchgate.net

Table 1: Predicted Noncovalent Interactions in Solid-State this compound This table is predictive, based on the behavior of analogous compounds.

Interaction Type Donor Acceptor Typical Distance (Å) Role in Crystal Packing
Strong Hydrogen Bond Carboxyl O-H Carbonyl O ~2.6 - 2.7 Primary dimer formation
Weak Hydrogen Bond Aromatic C-H Carbonyl O ~3.0 - 3.5 Stabilizing 3D network
Weak Hydrogen Bond Methyl C-H Carbonyl O ~3.0 - 3.5 Stabilizing 3D network
π-π Stacking Isoquinoline Ring Isoquinoline Ring ~3.3 - 3.8 Stabilizing columnar stacks

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Identification of Characteristic Vibrational Modes by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its distinct structural features.

The most prominent feature would be a very broad and strong absorption band for the O-H stretching vibration of the carboxylic acid, typically extending from 2500 to 3300 cm⁻¹. msu.edu This broadening is a hallmark of the hydrogen-bonded dimer structure. Superimposed on this broad O-H band, the sharper C-H stretching vibrations from the aromatic ring and the methyl group would appear between 2850 and 3100 cm⁻¹. vscht.czmsu.edu

The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1720 cm⁻¹, also characteristic of a dimeric state. msu.edu The aromatic isoquinoline core would produce several characteristic bands: C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H in-plane and out-of-plane bending vibrations at lower frequencies. researchgate.net Vibrations associated with the C-O single bond of the carboxylic acid are expected in the 1200-1350 cm⁻¹ range. latech.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid (dimer) 2500 - 3300 Strong, Very Broad
C-H Stretch Aromatic (sp²) 3000 - 3100 Medium to Weak
C-H Stretch Methyl (sp³) 2850 - 2970 Medium
C=O Stretch Carboxylic Acid (dimer) 1700 - 1720 Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Strong
C-O Stretch Carboxylic Acid 1200 - 1350 Medium

Analysis of Electronic Transitions and Chromophores by UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk The primary chromophore (light-absorbing part) in this compound is the conjugated isoquinoline ring system.

The absorption of UV radiation in this molecule is dominated by π → π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. elte.hulibretexts.org These transitions are typically of high intensity (large molar absorptivity, ε). The spectrum is expected to show multiple absorption bands in the UV region, characteristic of polycyclic aromatic systems. For comparison, the parent compound isoquinoline exhibits absorption maxima at approximately 217 nm, 266 nm, and 317 nm. The presence of the methyl and carboxylic acid substituents on the ring may cause small shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the positions of these absorption maxima and may alter their intensities. nih.gov The n → π* transition, involving the promotion of a non-bonding electron from the nitrogen or oxygen atoms to a π* orbital, is also possible but is generally much weaker in intensity and may be obscured by the stronger π → π* absorptions. shu.ac.ukyoutube.com

Table 3: Electronic Transitions in this compound

Transition Type Orbitals Involved Relative Energy Expected Wavelength Region Molar Absorptivity (ε)
π → π* π → π* High 200 - 350 nm High (1,000 - 50,000 L mol⁻¹ cm⁻¹)
n → π* n → π* Low > 300 nm Low (10 - 100 L mol⁻¹ cm⁻¹)

X-ray Absorption Spectroscopy for Metal-Complexed Derivatives

This compound possesses a classic bidentate chelation site composed of the isoquinoline ring nitrogen and an oxygen atom from the carboxylic acid group. This structure is analogous to the well-studied metal-binding agent 8-hydroxyquinoline. nih.govscirp.org This allows the molecule to form stable complexes with various metal ions.

X-ray Absorption Spectroscopy (XAS) is an ideal technique for probing the local atomic and electronic structure around a specific element, in this case, the metal center in a complex. uncw.edu If this compound were complexed with a metal ion (e.g., Zn(II), Cu(II), Fe(III)), XAS could provide precise information that is often difficult to obtain by other methods, especially for non-crystalline samples.

Specifically, the X-ray Absorption Near Edge Structure (XANES) region of the spectrum would reveal details about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the metal ion. The Extended X-ray Absorption Fine Structure (EXAFS) region would yield quantitative information about the local environment, including the number and type of coordinating atoms (N and O from the ligand) and their precise bond distances to the metal center. uncw.edu This makes XAS an invaluable tool for characterizing the coordination chemistry of metal-complexed derivatives of this compound.

Computational Chemistry and Reaction Mechanism Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of electron distribution and its implications for molecular reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net Studies on related heterocyclic compounds, such as quinoline (B57606) and isoquinoline (B145761) derivatives, utilize DFT to calculate a variety of molecular properties that dictate their stability and reactivity. researchgate.netmdpi.com For 1-Methylisoquinoline-8-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. DFT calculations also allow for the determination of global reactivity descriptors, which provide further insight into the molecule's chemical behavior.

Table 1: Hypothetical DFT-Calculated Quantum Chemical Parameters for this compound

ParameterCalculated Value (a.u.)Description
EHOMO-0.235Energy of the Highest Occupied Molecular Orbital
ELUMO-0.081Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)0.154Indicator of chemical reactivity and stability
Ionization Potential (I)0.235Energy required to remove an electron
Electron Affinity (A)0.081Energy released when an electron is added
Global Hardness (η)0.077Resistance to change in electron distribution
Chemical Potential (μ)-0.158Escaping tendency of an electron from equilibrium
Global Electrophilicity (ω)0.163Propensity to accept electrons

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values. researchgate.net

For this compound, an MEP map would reveal specific regions of charge concentration.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically located around electronegative atoms. In this molecule, the most negative potential would be concentrated on the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoquinoline ring, due to their lone pairs of electrons.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The most positive potential would be found on the hydrogen atom of the carboxyl group, highlighting its acidic nature. mdpi.com

Neutral Regions (Green): These areas represent near-zero potential and are typically found over the carbon-hydrogen bonds of the aromatic rings. wolfram.com

The MEP map provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions. scispace.com

Energy Decomposition Analysis (EDA) is a method used to break down the total interaction energy between molecular fragments into physically meaningful components. nih.gov While often used for intermolecular interactions, it can also provide insight into intramolecular forces. The interaction energy (ΔEint) can be decomposed into several terms:

Electrostatic Interaction (ΔEelstat): The classical electrostatic attraction or repulsion between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔEPauli): The destabilizing term that arises from the quantum mechanical requirement that electrons with the same spin cannot occupy the same space.

Orbital Interaction (ΔEoi) or Polarization (ΔEpol): The stabilizing energy gain from the mixing of occupied and unoccupied orbitals of the fragments, which includes polarization and charge transfer effects. chemrxiv.orgu-tokyo.ac.jp

By analyzing these components, EDA can elucidate the fundamental nature of the chemical bonds and non-covalent interactions that define the molecule's structure and stability.

Molecular Modeling and Simulation for Conformational and Dynamic Behavior

Molecular modeling and simulation techniques are employed to study the physical movements and conformational flexibility of molecules over time.

Conformational analysis of this compound focuses on identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the carboxylic acid group to the isoquinoline ring. This rotation gives rise to different spatial orientations of the -COOH group relative to the ring system.

Studies on similar carboxylic acids show that two main planar conformers, syn and anti, are often considered, defined by the O=C-O-H dihedral angle. nih.gov The relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. A potential energy surface scan, performed by systematically rotating this bond and calculating the energy at each step, can generate an energy landscape. This landscape reveals the lowest-energy (most stable) conformations and the transition state energies required for interconversion, providing a complete picture of the molecule's conformational preferences. documentsdelivered.com

Molecular Dynamics (MD) simulations provide a powerful method for exploring the dynamic behavior and flexibility of a molecule in a simulated environment, such as in a solvent. researcher.lifemdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a movie-like view of molecular motion. frontiersin.org

For this compound, an MD simulation can reveal how the molecule behaves in solution. Key metrics are used to analyze the results:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the molecule has reached a stable conformational state during the simulation.

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or groups of atoms around their average positions. Higher RMSF values indicate greater flexibility. For this molecule, the methyl group (-CH3) and the carboxylic acid group (-COOH) would be expected to show higher RMSF values compared to the more rigid fused-ring structure of the isoquinoline core. biointerfaceresearch.com

These simulations provide critical insights into the molecule's flexibility, which can influence its interactions with other molecules. simmerlinglab.org

Table 2: Hypothetical RMSF Values for Different Regions of this compound from an MD Simulation

Molecular RegionAverage RMSF (Å)Interpretation
Isoquinoline Ring System0.5Low flexibility, structurally rigid core
Methyl Group (-CH3)1.4High flexibility due to free rotation
Carboxylic Acid Group (-COOH)1.1Moderate to high flexibility from bond rotation

Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions, offering insights into molecular structures, properties, and reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. rsc.org Advanced computational techniques allow for the verification of proposed mechanisms and can predict the most likely pathways for chemical transformations. rsc.org

Computational Investigation of Catalytic Cycles and Transition States

The study of catalytic cycles and their associated transition states is fundamental to understanding and optimizing catalyzed reactions. Computational methods, particularly density functional theory (DFT), are employed to map out the potential energy surface of a reaction, identifying intermediates and the high-energy transition states that connect them. fossee.inbath.ac.uk

For reactions involving isoquinoline derivatives, such as those in asymmetric oxidation, computational studies can help elucidate how ligands, like chiral bis-isoquinoline amines, interact with a metal center (e.g., iron) to facilitate reactions like the heterolytic cleavage of hydrogen peroxide. acs.org By modeling the geometry and energy of the transition states, researchers can understand how the structure of the isoquinoline ligand influences the stereoselectivity of the reaction. acs.org The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-forming and bond-breaking processes. fossee.in Computational tools can precisely calculate the geometry of these fleeting structures and their associated activation energies, which directly correlate with the reaction rate. fossee.in

Understanding Origins of Regio- and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products (isomers), and controlling which isomer is formed—a property known as selectivity—is a central goal of synthetic chemistry. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

Computational chemistry provides a powerful framework for dissecting the factors that govern these selectivities. rsc.org In the context of isoquinoline synthesis, for example, the regioselectivity of cyclization reactions can be highly dependent on the electronic and steric properties of substituents on the starting materials. researchgate.net Computational models can quantify these effects. For instance, in the hydrosilylation of isoquinolines, the observed regioselectivity is presumed to arise from the relative stability of radical intermediates, a hypothesis that can be rigorously tested through computational studies. nih.gov By calculating the energies of different transition states leading to various regioisomers, chemists can predict and explain the experimental outcomes. These models can account for factors such as:

Steric Effects: The physical bulk of different parts of the molecule can make one reaction pathway more crowded and thus higher in energy than another.

Electronic Effects: The distribution of electrons in the molecule can make certain atoms more or less reactive.

Stereoelectronic Effects: The spatial orientation of orbitals can favor certain reaction geometries.

Mechanistic Pathways of Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO2), is a fundamental organic reaction. nih.gov While the reaction is often thermodynamically favorable, its kinetic barrier can be high, necessitating catalysts or high temperatures. nih.govunt.edu The mechanism of decarboxylation for aromatic carboxylic acids can proceed through several pathways.

Computational studies can help distinguish between these potential pathways. For aromatic carboxylic acids, an acid-promoted ionic pathway has been proposed. unt.edu In some cases, the reaction may involve the formation of an anhydride (B1165640) intermediate, which then decomposes via a free-radical mechanism. unt.edu A common mechanistic motif, particularly for carboxylic acids with a beta-carbonyl group, involves a concerted, cyclic transition state where the carboxyl proton is transferred to the carbonyl oxygen simultaneously with the C-C bond cleavage. youtube.com Computational modeling of these different proposed mechanisms for a specific molecule like an isoquinoline carboxylic acid would allow for the determination of the lowest-energy pathway by comparing the activation energies of the key transition states.

Predictive Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. japsonline.com By identifying which structural features are responsible for a desired effect, researchers can rationally design more potent and selective molecules. Computational methods are central to modern SAR, a field often referred to as Quantitative Structure-Activity Relationship (QSAR).

Application of Theoretical Molecular Descriptors for SAR

QSAR models are built by finding a mathematical relationship between the biological activity of a set of compounds and their calculated properties, known as molecular descriptors. nih.gov These descriptors are numerical representations of a molecule's structural, physical, or chemical characteristics. japsonline.comnih.gov For classes of compounds like isoquinoline and quinoline derivatives, which are known to have a wide range of pharmacological activities, QSAR studies are invaluable for optimizing lead compounds. japsonline.comnih.gov

A typical QSAR study involves calculating a wide range of descriptors for a series of molecules and then using statistical methods to build a predictive model. researchgate.net These descriptors can be categorized based on their dimensionality:

Descriptor CategoryDescriptionExamples
1D Descriptors Based on the molecular formula.Molecular Weight, Atom Counts
2D Descriptors Based on the 2D representation (connectivity).Topological Polar Surface Area (TPSA), Molar Refractivity (MR), Connectivity Indices
3D Descriptors Based on the 3D conformation of the molecule.Molecular Volume, Surface Area, Dipole Moment
Quantum Chemical Descriptors Derived from quantum mechanical calculations (e.g., DFT).HOMO/LUMO energies, Electronegativity, Molecular Hardness/Softness, Electrophilicity Index

This table outlines common categories of molecular descriptors used in QSAR studies.

For instance, a QSAR model for isoquinoline derivatives with inhibitory activity against a specific enzyme might reveal that high activity is correlated with a low energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and a high molar refractivity (MR), suggesting that both electronic properties and molecular size/polarizability are important for binding. japsonline.comresearchgate.netdergipark.org.tr

Computational Approaches to Understand Noncovalent Interactions

Noncovalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—are critical for molecular recognition, particularly the binding of a drug molecule to its biological target (e.g., a protein receptor). nih.govrsc.org Understanding these interactions is a key aspect of SAR.

Computational chemistry offers powerful tools to analyze and quantify these subtle forces. rsc.orgMolecular docking is a widely used technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Docking simulations place a ligand (like this compound) into the active site of a receptor and use a scoring function to estimate the binding affinity. This allows researchers to visualize key noncovalent interactions, such as a hydrogen bond between the carboxylic acid group and an amino acid residue in the receptor, or van der Waals interactions between the isoquinoline ring system and hydrophobic pockets. nih.gov

More advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize the strength and nature of these interactions based on the electron density of the molecular system. These analyses provide deep, quantitative insights that go beyond simple geometric measurements, helping to explain why certain structural modifications enhance binding affinity while others diminish it. nih.gov

Biological Activity and Mechanistic Investigations in Vitro and Animal Models

Antimicrobial Activity Profile

Isoquinoline (B145761) alkaloids and their synthetic derivatives are recognized for their significant antimicrobial activities against a wide spectrum of human and plant pathogens. researchgate.net The core isoquinoline structure serves as a valuable scaffold for the development of new antimicrobial agents. mdpi.comresearcher.life

Numerous studies have demonstrated the antibacterial properties of various isoquinoline derivatives against both Gram-positive and Gram-negative bacteria. mdpi.com

A new class of alkynyl isoquinoline compounds has shown potent bactericidal activity against a plethora of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.comnih.gov For instance, the representative compounds HSN584 and HSN739 were effective against MRSA within macrophages, a context where vancomycin (B549263) was unable to clear the intracellular infection. mdpi.comnih.gov These compounds also exhibited potent activity against fluoroquinolone-resistant S. aureus strains. nih.gov

Similarly, certain tricyclic isoquinoline derivatives have demonstrated antibacterial effects, particularly against Gram-positive pathogens. mdpi.comresearcher.life As detailed in the table below, compounds 8d and 8f were active against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.comresearcher.life Furthermore, isoquinoline alkaloids isolated from the fungus Penicillium spathulatum, named spathullin A and B, were active against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Acinetobacter baumannii, and Staphylococcus aureus. mdpi.com Isoquinoline-3-carboxylic acid has also shown significant antibacterial activity against various plant bacteria. researchgate.net

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tricyclic Isoquinoline (8d)Staphylococcus aureus16 µg/mL
Tricyclic Isoquinoline (8d)Enterococcus faecium128 µg/mL
Tricyclic Isoquinoline (8f)Staphylococcus aureus32 µg/mL
Tricyclic Isoquinoline (8f)Streptococcus pneumoniae32 µg/mL
Tricyclic Isoquinoline (8f)Enterococcus faecium64 µg/mL
Alkynyl Isoquinoline (HSN584)Drug-Resistant Gram-Positive Strains4 µg/mL or 8 µg/mL
Alkynyl Isoquinoline (HSN739)Drug-Resistant Gram-Positive Strains4 µg/mL or 8 µg/mL
Spathullin AStaphylococcus aureus4 µg/mL
Spathullin BStaphylococcus aureus1 µg/mL

The isoquinoline scaffold is also a source of compounds with notable antifungal activity. researchgate.net Naturally occurring isoquinoline alkaloids have demonstrated bioactivity against phytopathogenic fungi such as Fusarium culmorum and Geotrichum candidum. researchgate.net

Synthetic derivatives have shown promising results in antifungal screening. For example, two series of novel 3-aryl-isoquinoline derivatives exhibited medium to excellent antifungal activity against several plant pathogens. researchgate.net Specifically, compound 9f was highly effective against Alternaria solani, Alternaria alternata, and Physalospora piricola, with its efficacy against P. piricola being comparable to the commercial fungicide chlorothalonil. researchgate.net In another study, N-Alkyl decahydroisoquinoline (B1345475) derivatives were found to have antifungal activity comparable to the drug clotrimazole. researchgate.net Additionally, the well-known compound 8-hydroxyquinoline, a related heterocyclic structure, is active against the diploid fungus Candida albicans. imrpress.com

Compound Class/DerivativeFungal StrainObserved Activity
Isoquinoline AlkaloidsFusarium culmorumActive
Isoquinoline AlkaloidsGeotrichum candidumActive
3-Aryl-isoquinoline (9f)Alternaria solani80.4% inhibition at 50 mg/L
3-Aryl-isoquinoline (9f)Alternaria alternata88.2% inhibition at 50 mg/L
3-Aryl-isoquinoline (9f)Physalospora piricola93.8% inhibition at 50 mg/L (EC50 = 3.651 mg/L)
N-Alkyl DecahydroisoquinolinesNot specifiedActivity comparable to clotrimazole
8-HydroxyquinolineCandida albicansActive (MIC = 27.58 µM)

Research into the mechanisms of action for antimicrobial isoquinolines suggests multiple cellular targets. Two primary modes of action that have been proposed are the inhibition of nucleic acid synthesis and the disruption of cell division. researchgate.net

For example, the natural isoquinoline alkaloid berberine (B55584) is known to inhibit bacterial replication by targeting the FtsZ protein, which is essential for forming the Z-ring during bacterial cell division. mdpi.com Other highly conjugated and planar isoquinoline-based compounds, such as HSN584, are believed to interfere with cell wall synthesis. mdpi.com Preliminary data from comparative global proteomics and macromolecule biosynthesis assays indicate that HSN584 perturbs both cell wall and nucleic acid biosynthesis in S. aureus. mdpi.comdntb.gov.ua Another related alkaloid, chelerythrine, is thought to exert its antibacterial effect through intercalation with bacterial DNA. researchgate.net

Enzyme Inhibition and Modulation Studies

The isoquinoline scaffold has been identified as a key structural motif in the development of various enzyme inhibitors.

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. mdpi.comrsc.org This pathway is critical for rapidly proliferating cells, including bacteria, making IMPDH an attractive target for antimicrobial drug development. rsc.orgnih.gov The structural and kinetic differences between microbial and human IMPDH enzymes offer the possibility of developing selective inhibitors. rsc.org

Screening of chemical libraries has led to the identification of isoquinoline-based compounds as IMPDH inhibitors. For instance, 5-bromo-6-amino-2-isoquinoline was discovered as a weak inhibitor of IMPDH. researchgate.net The inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which disrupts DNA and RNA synthesis and has wide-ranging effects on cellular metabolism, ultimately impeding cell growth and proliferation. nih.govpatsnap.com

Derivatives of isoquinoline and the closely related quinoline (B57606) carboxylic acids have been shown to modulate the activity of several other enzymes. For example, certain isoquinoline derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR). researchgate.net Furthermore, quinoline-6-carboxylic acid derivatives have been reported as a new class of potent inhibitors for ectonucleotidases, enzymes involved in regulating extracellular nucleotide levels. researchgate.net

Receptor Interaction and Binding Studies

Ligand Binding to Specific Receptors (e.g., CRTH2, mGluR4, 5-HT3) by Isoquinoline Analogues

Isoquinoline analogues have been extensively studied for their ability to bind to various receptors, demonstrating their potential as therapeutic agents.

CRTH2 Receptor: A number of isoquinoline derivatives have been identified as potent antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation. nih.govnih.gov Binding affinity is typically determined through competitive radioligand binding assays, where the isoquinoline compound competes with a known radiolabeled ligand for binding to the receptor. For example, the isoquinoline derivative TASP0376377 demonstrated a potent binding affinity for the CRTH2 receptor with an IC50 value of 19 nM. nih.gov Another compound, TASP0412098, showed an even higher binding affinity with an IC50 of 2.1 nM. nih.gov

mGluR4 Receptor: Isoquinoline-based compounds have also been investigated as modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a potential target for neurological disorders. Valiglurax, an isoquinoline-based positive allosteric modulator (PAM) of mGluR4, has shown a potency with an EC50 value of 64.6 nM. nih.gov

5-HT3 Receptor: The serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel, is another target for isoquinoline analogues. These compounds have been evaluated for their antagonist activity at this receptor, which is implicated in nausea and vomiting. nih.gov The affinity of these compounds for the 5-HT3 receptor is often determined through radioligand binding assays, with some derivatives showing high affinity. researchgate.net

The table below provides examples of isoquinoline analogues and their binding affinities for specific receptors.

CompoundReceptor TargetBinding Affinity (IC50/EC50)Reference
TASP0376377CRTH219 nM (IC50) nih.gov
TASP0412098CRTH22.1 nM (IC50) nih.gov
ValigluraxmGluR464.6 nM (EC50) nih.gov
Isoquinolinone derivatives5-HT3Potent activity reported nih.gov

Characterization of Agonist and Antagonist Properties

The functional activity of isoquinoline analogues at their target receptors is characterized to determine whether they act as agonists (activating the receptor) or antagonists (blocking the receptor).

For G-protein coupled receptors like CRTH2, functional antagonist activity is often measured using assays that detect changes in intracellular signaling, such as calcium mobilization or inhibition of cyclic AMP (cAMP) production. The isoquinoline derivative TASP0376377 was found to be a potent functional antagonist of the CRTH2 receptor, with an IC50 of 13 nM in a functional assay. nih.gov Similarly, TASP0412098 also displayed potent functional antagonist activity with an IC50 of 12 nM. nih.gov

In the context of the 5-HT3 receptor, the antagonist properties of isoquinoline derivatives have been demonstrated by their ability to inhibit the effects of serotonin. nih.gov For instance, certain isoquinolinones have shown efficacy in animal models of emesis, which is consistent with 5-HT3 receptor antagonism. nih.gov

Conversely, some isoquinoline derivatives act as positive allosteric modulators (PAMs) of the mGluR4 receptor, meaning they enhance the receptor's response to its endogenous ligand, glutamate. nih.gov

The following table summarizes the characterized agonist and antagonist properties of select isoquinoline analogues.

Compound/Derivative ClassReceptor TargetFunctional ActivityMethod of CharacterizationReference
TASP0376377CRTH2AntagonistFunctional assay measuring inhibition of receptor signaling. nih.gov
TASP0412098CRTH2AntagonistFunctional assay measuring inhibition of receptor signaling. nih.gov
Isoquinolinones5-HT3AntagonistIn vivo models of emesis. nih.gov
ValigluraxmGluR4Positive Allosteric Modulator (PAM)In vitro assays measuring potentiation of glutamate response. nih.gov

Cellular and Molecular Mechanistic Probes

Influence on Intracellular Signaling Pathways (e.g., MAPK/ERK cascades)

Isoquinoline derivatives have been shown to influence key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) cascade. mdpi.com The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. nih.gov

One study demonstrated that the isoquinoline derivative, Di (isoquinolin-1-yl) sulfane (DIQS), inhibits melanogenesis by modulating MAPK signaling pathways. mdpi.com Specifically, DIQS was found to inhibit the phosphorylation of p38 and JNK, which are components of the MAPK family. mdpi.com The activation of p38 is known to contribute to melanin (B1238610) production by activating CREB, which in turn increases the expression of MITF, a key transcription factor in melanogenesis. mdpi.com By inhibiting the phosphorylation of these MAPK proteins, DIQS effectively downregulates this entire signaling cascade. mdpi.com

The influence of isoquinoline derivatives on the MAPK/ERK pathway is a significant area of research, as dysregulation of this pathway is implicated in various diseases, including cancer.

Effects on Cellular Processes (e.g., chemotaxis, cytotoxicity, cell morphology)

Analogues of 1-methylisoquinoline-8-carboxylic acid exert a variety of effects on fundamental cellular processes.

Chemotaxis: Isoquinoline derivatives that act as CRTH2 antagonists have been shown to inhibit chemotaxis, the directed migration of cells in response to a chemical stimulus. For example, TASP0376377 effectively inhibited the chemotaxis of cells with an IC50 value of 23 nM, which is consistent with its potent CRTH2 antagonist activity. nih.gov

Cytotoxicity and Cell Proliferation: Many isoquinoline derivatives have been investigated for their cytotoxic effects on cancer cells. nih.gov For instance, two novel isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of SKOV3 ovarian cancer cells with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov The anti-proliferative effects of these compounds were associated with the induction of apoptosis. nih.gov Another isoquinoline derivative, FX-9, demonstrated significant inhibition of cell proliferation in both B- and T-ALL cells. nih.gov

Cell Morphology: The treatment of cells with certain isoquinoline derivatives can lead to distinct changes in cell morphology. Exposure of acute lymphoblastic leukemia (ALL) cells to the isoquinoline derivative FX-9 resulted in cytoplasmic vacuolization, karyopyknosis, and karyolysis, which are characteristic features of apoptosis. nih.gov

The table below summarizes the effects of some isoquinoline analogues on various cellular processes.

CompoundCellular ProcessObserved EffectCell TypeReference
TASP0376377ChemotaxisInhibition (IC50 = 23 nM)Not specified nih.gov
B01002Cytotoxicity/ProliferationInhibition (IC50 = 7.65 µg/mL)SKOV3 ovarian cancer cells nih.gov
C26001Cytotoxicity/ProliferationInhibition (IC50 = 11.68 µg/mL)SKOV3 ovarian cancer cells nih.gov
FX-9Cell MorphologyInduction of apoptotic features (vacuolization, karyopyknosis)Acute lymphoblastic leukemia (ALL) cells nih.gov

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Following a comprehensive search of scientific literature and databases, it has been determined that detailed public information regarding the biological activity and structure-activity relationships of the specific chemical compound this compound is not available. While extensive research exists for the broader classes of isoquinoline and quinoline derivatives, data focusing explicitly on the biological and mechanistic investigations of this compound, as per the specified research outline, could not be located.

The performed searches aimed to uncover data related to:

In Vitro Efficacy Assessment: Specific data from cell-based assays for this compound.

Structure-Activity Relationship (SAR) Elucidation: Information on the rational design and synthesis of its analogues, identification of critical structural features for potency, and the impact of substituent modifications.

The scientific literature provides extensive information on related compounds, such as various isoquinoline alkaloids, tetrahydroisoquinolines, and quinoline carboxylic acids, detailing their synthesis, biological evaluation, and SAR studies. However, this body of research does not extend to the specific molecule of this compound.

Consequently, the construction of an article detailing the in vitro efficacy, rational design of analogues, critical structural features for potency, and the impact of substituent modifications for this compound is not possible based on currently accessible information. Further empirical research and publication in peer-reviewed journals would be required to generate the specific data needed to address these topics.

Applications in Advanced Chemical and Materials Science

Applications as Organocatalysts and Ligands in Catalysis

While direct studies featuring 1-methylisoquinoline-8-carboxylic acid as an organocatalyst or ligand are not extensively documented in the provided research, its structural components—a carboxylic acid group and a quinoline-like core—suggest significant potential in these roles. The applications of related compounds provide a strong basis for its expected catalytic activities.

Carboxylic Acid-Catalyzed Reactions (e.g., Hydroboration of Alkynes)

Carboxylic acids have been identified as effective organocatalysts for various chemical transformations, including the hydroboration of alkynes. This reaction is a pivotal method for synthesizing vinylboronates, which are versatile intermediates in organic synthesis. The catalytic cycle of such reactions often involves the activation of a boron source, like pinacolborane, by the carboxylic acid.

Research has demonstrated that carboxylic acids can catalyze the syn-hydroboration of alkynes with high efficiency and selectivity. researchgate.net The general mechanism is believed to involve the formation of an active intermediate that facilitates the transfer of the boron and hydrogen atoms across the alkyne's triple bond. amazonaws.comresearchgate.net While a variety of carboxylic acids have been employed for this purpose, the specific use of this compound has not been detailed. However, its inherent acidic functionality makes it a plausible candidate for such catalytic applications. The reaction typically proceeds under mild conditions and offers a metal-free alternative to traditional hydroboration methods. osti.gov

The effectiveness of a carboxylic acid catalyst in these reactions can be influenced by its structural and electronic properties. The isoquinoline (B145761) backbone of this compound could potentially influence the catalyst's activity and selectivity through steric or electronic effects.

Design of Ligands for Transition-Metal-Catalyzed Processes

The quinoline (B57606) moiety is a well-established and highly effective ligand scaffold in transition-metal catalysis. nih.gov The nitrogen atom in the quinoline ring acts as a chelating agent, forming stable complexes with various transition metals like palladium, rhodium, and iridium. researchgate.net These complexes are instrumental in a wide array of catalytic reactions, including C-H activation and functionalization. nih.govresearchgate.net

Specifically, derivatives of 8-methylquinoline (B175542) are considered ideal substrates for C(sp³)–H functionalization reactions due to the chelating ability of the nitrogen atom, which facilitates the formation of cyclometallated complexes. nih.govresearchgate.net While the focus of some research is on the functionalization of the methyl group, the underlying principle of chelation-assisted catalysis is highly relevant. This compound, possessing both the nitrogen chelating site and a carboxylic acid group, could function as a bidentate ligand. The carboxylate group could coordinate with the metal center, potentially enhancing the stability and modifying the reactivity of the catalytic complex. Such ligands are crucial in directing the stereoselectivity and regioselectivity of catalytic transformations. mdpi.comrsc.org

Exploration in Corrosion Inhibition

The isoquinoline ring system is a key structural feature in many effective corrosion inhibitors. Studies on related compounds, particularly 1-methylisoquinoline (B155361), provide a strong indication of the potential of this compound in this application.

Mechanistic Understanding of Inhibitory Action on Metal Surfaces

Research on 1-methylisoquinoline has demonstrated its efficacy as a corrosion inhibitor for mild steel in acidic environments, such as 1 M hydrochloric acid. asrjetsjournal.orgasrjetsjournal.orgresearchgate.net The inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective film that impedes the corrosion process. asrjetsjournal.orgresearchgate.net This adsorption process is influenced by the concentration of the inhibitor and the temperature. asrjetsjournal.orgasrjetsjournal.org

The mechanism of inhibition by 1-methylisoquinoline involves the blocking of active corrosion sites on the metal surface. researchgate.net The molecule can be adsorbed through a physical mechanism at lower concentrations, which may transition to a mixed physical and chemical adsorption at higher concentrations. asrjetsjournal.orgasrjetsjournal.org The presence of the nitrogen atom and the π-electrons of the isoquinoline ring are crucial for the adsorption process.

Corrosion Inhibition Efficiency of 1-Methylisoquinoline on Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Temperature (K)Inhibition Efficiency (%)
100303Data not available
200303Data not available
300303Data not available
400303Data not available
500303Data not available
600303High
Variable313-323Decreased

Data synthesized from studies on 1-methylisoquinoline, showing that inhibition efficiency increases with concentration at a constant temperature and decreases with increasing temperature. asrjetsjournal.orgasrjetsjournal.orgresearchgate.net

Role in Advanced Materials Synthesis and Functional Materials Development

The structural features of this compound make it a valuable precursor in the synthesis of more complex molecules and functional materials.

Utility as a Versatile Building Block in Complex Organic Synthesis

Carboxylic acids are fundamental building blocks in organic synthesis, serving as precursors to a wide range of functional groups and molecular architectures. nih.govresearchgate.netrsc.orgnsf.gov The presence of the carboxylic acid functionality in this compound allows for its participation in numerous chemical reactions, such as esterification, amidation, and the formation of acid chlorides. mdpi.comyoutube.com These reactions enable the incorporation of the 1-methylisoquinoline-8-carboxylate scaffold into larger, more complex molecules.

The isoquinoline core itself is a significant pharmacophore found in many biologically active compounds. mdpi.comresearchgate.netresearchgate.net Therefore, this compound can serve as a key starting material for the synthesis of novel pharmaceutical agents and other functional organic molecules. Its utility as a building block is enhanced by the potential for further functionalization of the isoquinoline ring system. The combination of the rigid, aromatic isoquinoline framework and the reactive carboxylic acid group provides a powerful tool for the construction of diverse and complex molecular targets.

Potential for Integration into Novel Materials through its Heterocyclic and Carboxylic Acid Functionalities

The unique molecular architecture of this compound, featuring both a heterocyclic isoquinoline ring system and a carboxylic acid group, presents significant opportunities for its integration into a variety of advanced materials. These functional groups provide reactive sites that can be exploited for the synthesis of polymers, the formation of metal-organic frameworks (MOFs), and the functionalization of surfaces, leading to materials with tailored electronic, optical, and catalytic properties.

The nitrogen atom in the isoquinoline ring acts as a Lewis base and a coordination site for metal ions, while the carboxylic acid group can participate in esterification, amidation, and salt-formation reactions, or serve as a ligand for metal centers. This dual functionality allows this compound to act as a versatile building block, or "linker," in the construction of complex macromolecular structures.

Role in Polymer Synthesis

The presence of the carboxylic acid group enables the incorporation of this compound into various polymer chains through several polymerization techniques. For instance, it can be converted into a more reactive acyl chloride or ester derivative, which can then undergo condensation polymerization with suitable co-monomers, such as diamines or diols, to form polyesters and polyamides. The isoquinoline moiety, once incorporated into the polymer backbone or as a pendant group, can impart specific properties to the resulting material, including thermal stability, fluorescence, and metal-coordinating capabilities.

The general scheme for such a polymerization can be represented as follows:

Activation of the carboxylic acid: The -COOH group is converted to a more reactive derivative (e.g., -COCl).

Polycondensation: The activated monomer reacts with a co-monomer (e.g., H₂N-R-NH₂) to form a polymer chain.

The properties of the resulting polymer can be tuned by the choice of the co-monomer, offering a pathway to materials with a wide range of mechanical and photophysical characteristics.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypeCo-monomerPotential Properties of the Resulting Polymer
PolyamideDiamines (e.g., hexamethylenediamine)High thermal stability, mechanical strength, potential for metal coordination.
PolyesterDiols (e.g., ethylene (B1197577) glycol)Enhanced fluorescence, potential for biodegradable materials.
PolyimideDianhydrides (e.g., pyromellitic dianhydride)Excellent thermal and chemical resistance, good dielectric properties.

This table is interactive. Click on the headers to sort the data.

Formation of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of this compound makes it an excellent candidate for a linker in MOF synthesis. The carboxylic acid group can deprotonate and coordinate to metal centers, while the nitrogen atom of the isoquinoline ring can also participate in coordination, leading to the formation of stable, multidimensional networks.

The geometry of the this compound molecule, along with the coordination preferences of the chosen metal ion, will dictate the topology and porosity of the resulting MOF. These materials are of great interest for applications in gas storage, separation, catalysis, and sensing. The incorporation of the isoquinoline unit can introduce functionalities such as Lewis basic sites, which can be beneficial for catalytic applications, or luminescence for sensing applications.

Table 2: Potential MOFs Derived from this compound

Metal IonPotential MOF StructurePotential Applications
Zinc (Zn²⁺)Formation of porous frameworks with tetrahedral or octahedral coordination geometries.Gas storage (e.g., H₂, CO₂), catalysis.
Copper (Cu²⁺)Can form paddle-wheel secondary building units, leading to porous structures.Gas separation, heterogeneous catalysis.
Zirconium (Zr⁴⁺)Formation of highly stable MOFs with robust frameworks.Chemical sensing, drug delivery.
Lanthanides (e.g., Eu³⁺, Tb³⁺)Luminescent MOFs with potential for use in optical devices and sensors.Lighting and display technologies, chemical sensing.

This table is interactive. You can filter the data by entering keywords in the search box below.

Surface Functionalization

The carboxylic acid group of this compound can be used to anchor the molecule onto the surfaces of various substrates, such as metal oxides (e.g., TiO₂, SiO₂) or nanoparticles. This surface functionalization can modify the properties of the substrate, for instance, by introducing a fluorescent layer or creating a surface with specific binding sites for other molecules. This approach is valuable in the development of sensors, chromatographic materials, and functional coatings.

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Pathways

The synthesis of isoquinoline (B145761) derivatives has been a subject of intense research, with a growing emphasis on environmentally benign and efficient methodologies. nih.gov Future efforts in the synthesis of 1-methylisoquinoline-8-carboxylic acid and its analogs are expected to move beyond traditional multi-step, often harsh, reaction conditions.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. beilstein-journals.org For this compound, this could involve the use of greener solvents, catalyst-free reactions, or the application of alternative energy sources like microwave irradiation to accelerate reaction rates and reduce energy consumption. scispace.comresearchgate.net For instance, the use of ecologically acceptable catalysts, such as chitosan, has been explored for the synthesis of related triazoloisoquinolines under microwave conditions, offering a more sustainable alternative to traditional catalysts. scispace.com

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Biocatalytic routes to produce tetrahydroisoquinolines, a related class of compounds, have been demonstrated using enzymes like norcoclaurine synthase. nih.gov Future research could explore the potential of engineered enzymes for the asymmetric synthesis of chiral derivatives of this compound, providing access to enantiomerically pure compounds with potentially distinct biological activities. The development of robust biocatalysts for continuous flow synthesis of related carboxylic acid esters also points towards a more sustainable industrial production pathway. rsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of carboxylic acids using CO2 in a tube-in-tube gas permeable membrane reactor has been demonstrated, showcasing a potential route for the carboxylation step in the synthesis of the target molecule. durham.ac.uk This technology could enable a more efficient and scalable production of this compound and its derivatives.

Synthetic ApproachPotential Advantages for this compound Synthesis
Green Chemistry Reduced waste, lower energy consumption, use of non-toxic reagents and solvents. beilstein-journals.org
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov
Flow Chemistry Enhanced safety, scalability, precise reaction control, and potential for automation. durham.ac.uk

Integration of Advanced Computational Approaches for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov For this compound, these approaches can accelerate the design and development of novel derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular Docking and Dynamics Simulations: These computational techniques allow for the visualization and analysis of the interactions between a small molecule and its biological target at the atomic level. nih.govresearchgate.netresearchgate.net For this compound, molecular docking can be used to screen virtual libraries of compounds against known protein targets to identify potential binders. mdpi.com Molecular dynamics simulations can then provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding, aiding in the optimization of lead compounds. nih.govfau.de These simulations are crucial for understanding the dynamic nature of protein-ligand interactions. nih.gov

Quantum Mechanics (QM) Studies: QM calculations can provide detailed information about the electronic structure and reactivity of molecules. For this compound, QM studies can help in understanding its chemical properties, predicting its metabolic fate, and designing derivatives with improved electronic characteristics for specific applications.

Computational MethodApplication in this compound Research
QSAR Predict the biological activity of novel derivatives and guide lead optimization.
Molecular Docking Identify potential biological targets and predict binding modes. mdpi.com
Molecular Dynamics Elucidate the dynamics of ligand-protein interactions and assess complex stability. nih.gov
Quantum Mechanics Understand electronic properties and predict reactivity.

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

The isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsemanticscholar.org While the specific biological profile of this compound is not extensively characterized, its structural features suggest a high potential for therapeutic applications.

Target Identification: A key area of future research will be the identification of specific molecular targets for this compound and its derivatives. This can be achieved through a combination of computational and experimental approaches. Virtual screening of the compound against a panel of known drug targets can provide initial hypotheses. mdpi.com Subsequently, experimental techniques such as affinity chromatography, proteomics, and genetic screening can be employed to validate these predictions and identify novel binding partners.

Mechanism of Action Studies: Once a biological target is identified, elucidating the precise mechanism of action is crucial. This involves studying the biochemical and cellular effects of the compound, such as enzyme inhibition, modulation of signaling pathways, or effects on gene expression. For example, related quinoline (B57606) derivatives have been investigated as inhibitors of multidrug resistance proteins and as antitumor agents, suggesting potential avenues for exploration. nih.govresearchgate.net

Exploring New Therapeutic Areas: The diverse pharmacological activities of isoquinoline alkaloids suggest that this compound could be a valuable starting point for the development of drugs for various diseases. nih.govsemanticscholar.org Future research should explore its potential in areas beyond the traditionally associated activities of isoquinolines, such as neurodegenerative diseases, metabolic disorders, and viral infections. The development of multi-target agents based on privileged scaffolds like quinolinones is an emerging area of interest. nih.gov

Research AreaFocus for this compound
Target Identification Utilize computational and experimental methods to find novel protein targets.
Mechanism of Action Investigate the biochemical and cellular effects following target engagement.
New Therapeutic Areas Screen for activity in a broad range of disease models.

Engineering of Advanced Materials Utilizing the this compound Scaffold

The unique combination of a rigid, aromatic isoquinoline core and a functional carboxylic acid group makes this compound an attractive building block for the construction of advanced materials with tailored properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The carboxylic acid group of this compound is an ideal coordination site for metal ions, making it a suitable organic linker for the synthesis of novel MOFs. researchgate.netespublisher.com By carefully selecting the metal center and reaction conditions, it may be possible to create MOFs with specific pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. rsc.orgscispace.comfraunhofer.de

Photo-responsive Materials: The isoquinoline moiety can impart interesting photophysical properties to materials. By incorporating this compound into polymers or MOFs, it may be possible to create materials that respond to light. mdpi.comresearchgate.net Such photo-responsive materials could have applications in areas such as optical data storage, sensors, and light-controlled drug delivery. The integration of photo-responsive ligands into MOFs is a growing area of research. researchgate.net

Conductive Polymers: While the isoquinoline core itself is not inherently conductive, it can be incorporated into the backbone of conductive polymers to modify their electronic and physical properties. The carboxylic acid group provides a handle for further functionalization, allowing for the tuning of solubility, processability, and interfacial properties.

Material TypeRole of this compoundPotential Applications
Metal-Organic Frameworks (MOFs) Organic linker for framework construction. researchgate.netGas storage, separation, catalysis. rsc.org
Photo-responsive Materials Photo-active component. mdpi.comOptical switching, sensors, controlled release. researchgate.net
Conductive Polymers Functional building block to tune properties.Organic electronics, sensors, bioelectronics.

Q & A

Q. What are the optimal synthetic routes for 1-methylisoquinoline-8-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Guidance:

  • Step 1 : Begin with fluorinated or methylated isoquinoline precursors (e.g., 8-fluoroisoquinoline-1-carboxylic acid or 8-methylquinoline derivatives) as starting materials. Modify reaction parameters (temperature, solvent polarity, catalyst) to optimize regioselectivity .
  • Step 2 : Employ greener solvents (e.g., ethanol/water mixtures) to reduce environmental impact while monitoring yields via HPLC or NMR .
  • Step 3 : Compare outcomes with structurally similar compounds (e.g., 6-methylquinoline-2-carboxylic acid) to identify trends in substituent positioning and reactivity .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Guidance:

  • Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm methyl and carboxyl group positions. Compare spectral data with analogs like 7-methylquinoline-2-carboxylic acid to detect positional isomerism .
  • Purity Assessment : Conduct high-resolution mass spectrometry (HRMS) and elemental analysis. For trace impurities, employ LC-MS with a C18 column and gradient elution .

Q. What safety protocols are critical when handling methylated isoquinolines in laboratory settings?

Methodological Guidance:

  • Hazard Mitigation : Avoid exposure to oxidizing agents, as decomposition may release toxic gases (e.g., CO, NOx_x). Use fume hoods and personal protective equipment (PPE) during synthesis .
  • Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Regularly update safety data sheets (SDS) for aging compounds .

Advanced Research Questions

Q. How do electronic and steric effects of the methyl and carboxyl substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Guidance:

  • Electronic Analysis : Perform density functional theory (DFT) calculations to map electron density at the carboxyl and methyl groups. Compare with fluorinated analogs (e.g., 8-fluoroisoquinoline-1-carboxylic acid) to assess inductive effects .
  • Experimental Validation : Conduct Suzuki-Miyaura coupling using aryl boronic acids. Monitor reaction rates via in-situ IR spectroscopy to correlate steric hindrance with catalytic efficiency .

Q. What strategies resolve contradictions in biological activity data for methylated isoquinolines across different assay systems?

Methodological Guidance:

  • Assay Harmonization : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent ATP levels for enzyme inhibition assays). Cross-reference with structurally defined analogs (e.g., 8-methylquinoline-2,3-dicarboxylic acid) to isolate substituent-specific effects .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate sources. Assess publication bias via funnel plots .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

Methodological Guidance:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .
  • SAR Expansion : Synthesize derivatives with varied substituents (e.g., halogens or bulkier alkyl groups) and correlate computed binding energies with experimental IC50_{50} values .

Data-Driven Insights

Q. Table 1: Structural Comparisons of Isoquinoline Derivatives

Compound NameKey FeaturesBiological Activity InsightsReference
8-Fluoroisoquinoline-1-carboxylic acidFluorine enhances electronegativityHigher kinase inhibition vs. methyl analogs
6-Methylquinoline-2-carboxylic acidSingle carboxyl; lower steric hindranceBroad-spectrum antimicrobial
8-Methylquinoline-2,3-dicarboxylic acidDual carboxyl groups; rigid structureSelective COX-2 inhibition

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Feasible Synthetic Routes

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1-Methylisoquinoline-8-carboxylic acid
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.